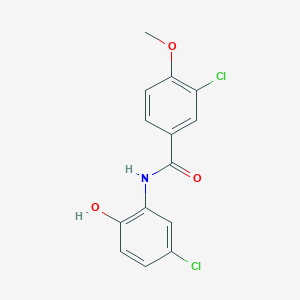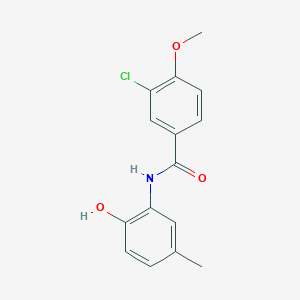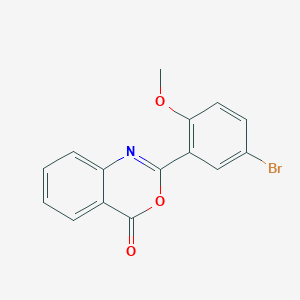![molecular formula C21H14N2O6 B303002 4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303002.png)
4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a furan ring, a phthalimide moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furfural as the starting material.
Coupling with benzoic acid: The final step involves coupling the intermediate with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The phthalimide moiety can be reduced to form a phthalamide.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanone derivatives.
Reduction: Phthalamide derivatives.
Substitution: Nitrobenzoic acid or sulfonated benzoic acid derivatives.
Scientific Research Applications
4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and phthalimide moiety are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenylacetic acid
- 4-({[2-(furan-2-ylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H14N2O6 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O6/c24-18(22-14-6-3-12(4-7-14)21(27)28)13-5-8-16-17(10-13)20(26)23(19(16)25)11-15-2-1-9-29-15/h1-10H,11H2,(H,22,24)(H,27,28) |
InChI Key |
ZEEUOYNUJQOQKR-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


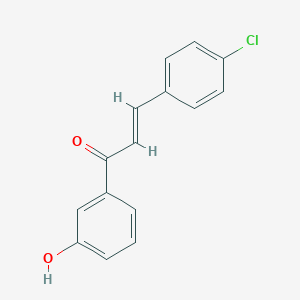
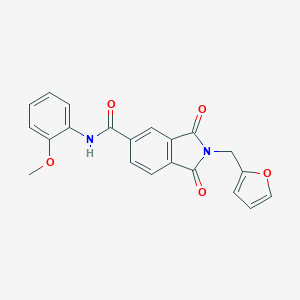
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B302925.png)
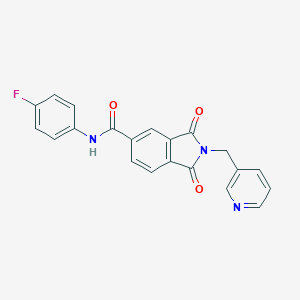
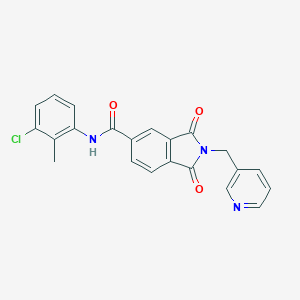
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-3-methylbenzamide](/img/structure/B302930.png)
![2-{[(4-Chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B302932.png)
![N-{3-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B302934.png)
![N-{3-[(2-ethylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B302935.png)
![4-chloro-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B302936.png)

